2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
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Description
2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide is a useful research compound. Its molecular formula is C16H17ClFNO2S and its molecular weight is 341.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide” is a potent inhibitor of the enzyme thrombin . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting thrombin, this compound can prevent blood clot formation, making it potentially useful in the treatment of conditions such as deep vein thrombosis or stroke .
Mode of Action
This compound interacts with thrombin by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions . The compound’s 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents are particularly important for its inhibitory activity .
Biochemical Pathways
By inhibiting thrombin, this compound disrupts the coagulation cascade, a biochemical pathway that leads to blood clot formation. This can prevent the formation of harmful blood clots that could block blood vessels and cause conditions such as heart attacks or strokes .
Result of Action
The primary result of this compound’s action is the prevention of blood clot formation. By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a key step in the coagulation cascade. This can prevent the formation of blood clots, thereby reducing the risk of conditions such as deep vein thrombosis or stroke .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, indole derivatives, which also contain a five-membered ring, have been shown to bind with high affinity to multiple receptors .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c1-16(21,8-11-5-6-22-9-11)10-19-15(20)7-12-13(17)3-2-4-14(12)18/h2-6,9,21H,7-8,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUOOTKDPODQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)CC2=C(C=CC=C2Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.